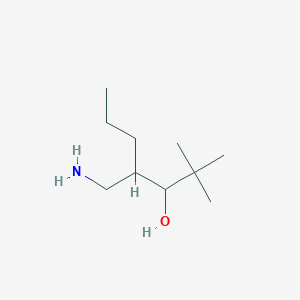
4-(Aminomethyl)-2,2-dimethylheptan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-2,2-dimethylheptan-3-ol is an organic compound with a unique structure that includes an aminomethyl group and a tertiary alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,2-dimethylheptan-3-ol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylheptan-3-one with formaldehyde and ammonia, followed by reduction. This method typically requires controlled reaction conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-2,2-dimethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.
科学的研究の応用
4-(Aminomethyl)-2,2-dimethylheptan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-(Aminomethyl)-2,2-dimethylheptan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. Additionally, the compound’s tertiary alcohol group can participate in various biochemical reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(Aminomethyl)-2,2-dimethylheptan-3-ol include:
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)indole
- 4-(Aminomethyl)cyclohexanecarboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes both an aminomethyl group and a tertiary alcohol. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H23NO |
|---|---|
分子量 |
173.30 g/mol |
IUPAC名 |
4-(aminomethyl)-2,2-dimethylheptan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-5-6-8(7-11)9(12)10(2,3)4/h8-9,12H,5-7,11H2,1-4H3 |
InChIキー |
XYCKNAQGZHNEHO-UHFFFAOYSA-N |
正規SMILES |
CCCC(CN)C(C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486839.png)
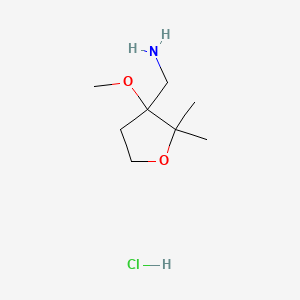
![6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B13486846.png)
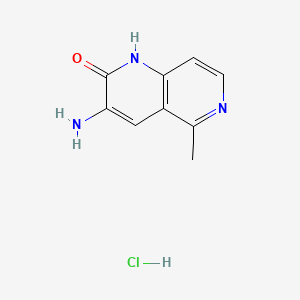
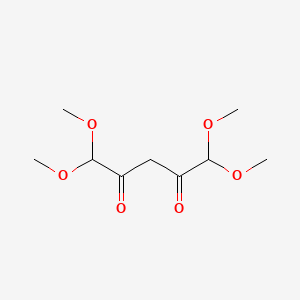
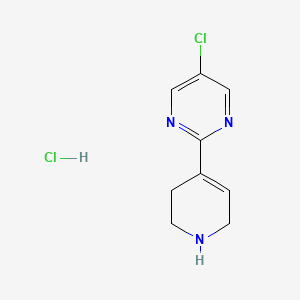
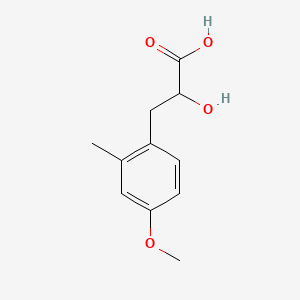
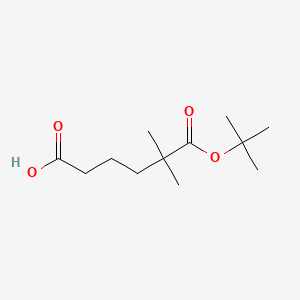
![ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate](/img/structure/B13486865.png)

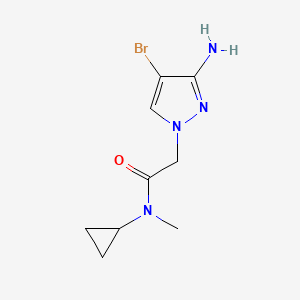
![rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13486887.png)
![2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13486895.png)
![5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid](/img/structure/B13486900.png)
